Isocyanate de 3,4-diméthoxybenzyle

Vue d'ensemble

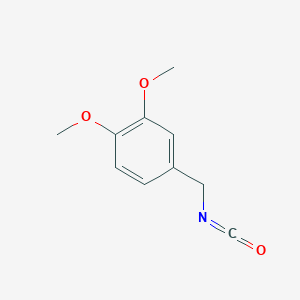

Description

3,4-Dimethoxybenzyl isocyanate is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate functional group (N=C=O) attached to a benzyl group substituted with two methoxy groups at the 3 and 4 positions

Applications De Recherche Scientifique

While the query specifies "3,4-Dimethoxybenzyl isocyanate," the provided search results primarily discuss "2,4-Dimethoxybenzyl isocyanate" (DMBC). DMBC is a compound with several applications in scientific research, medicinal chemistry, and industrial settings.

Scientific Research Applications

- Chemistry DMBC serves as a building block in chemical synthesis.

- Antimicrobial Activity: DMBC derivatives exhibit antibacterial properties, enhancing the activity of aminoglycosides against resistant bacterial strains.

- Protein Modification: DMBC is used to modify proteins to study protein interactions and functions, which is valuable in understanding cellular mechanisms and drug interactions.

- Potential Drug Development: Its reactivity allows for the design of novel drugs targeting various biological pathways, with derivatives showing promise in enhancing the efficacy of existing antibiotics.

Case Study: Antibacterial Efficacy

One study demonstrated that DMBC derivatives improved the antibacterial activity of aminoglycosides like tobramycin against resistant strains by allowing for better binding affinity to bacterial ribosomes, which enhances the overall therapeutic effect.

Occupational Exposure Study

A case-referent study examined the effects of isocyanate exposure, including DMBC, on occupational asthma. The results indicated that even low concentrations could trigger respiratory issues, emphasizing the need for safety measures when handling such compounds in industrial settings.

Isocyanates

Diisocyanates, characterized by two NCO groups, are monomers used to create polyurethane polymers . Isocyanates like MDI (methyl diphenyl diisocyanate) are used to produce rigid polyurethane foams, which are good thermal insulators used in freezers, refrigerators, and buildings . They are also utilized as industrial-strength adhesives . Isocyanates, including MDI, are allergens and sensitizers, requiring strict engineering controls and personal protective equipment during handling .

Reactions of Isocyanates

Isocyanates can undergo various reactions [6, 7]:

- Self-Reactions: Isocyanates can undergo dimerization, trimerization, or catalyzed cyclization .

- Nucleophilic Additions: Isocyanates react with nucleophiles like water, alcohols, amines, and thiolates .

- Curtius Rearrangement: Isocyanates are key intermediates in the Curtius rearrangement, which converts a carboxylic acid into an amine .

Other Isocyanate Applications

Modified isocyanate compositions can be used in high solids coating compositions like paints and molding compositions for injection molding processes. They can also be used as blowing agents to produce solid foamed products like polyurethane foam . Organic phosphorus-containing compounds can modify isocyanates for uses as emulsifiers, dispersants, clay stabilizing aids in drilling mud, water repellants for wood, herbicides, pesticides, corrosion inhibitors in lubricants, and anti-wear agents .

Safety Considerations

Exposure to isocyanates can occur through skin absorption . A study involving workers producing industrial flooring panels with isocyanate-based adhesive (MDI) showed that wearing polyester gloves, instead of leather gloves, significantly reduced worker exposure .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Significant activity against resistant bacterial strains through modifications. |

| Protein Modification | Used to study protein interactions and functions effectively. |

| Drug Development Potential | Promising candidate for developing new therapeutic agents targeting specific pathways. |

Mécanisme D'action

Target of Action

3,4-Dimethoxybenzyl isocyanate is a type of diisocyanate . Diisocyanates are monomers used to make polyurethane (PU) polymers and are characterized by having two NCO groups as their key reactive sites . They are distinguished from mono-isocyanates, like methyl isocyanate, which is used industrially as an acylating agent, by having very different physical properties and toxicological profiles .

Mode of Action

The potential effects of exposure to a substance, in contrast, are a direct consequence of the chemical reactivity of that substance . In the case of diisocyanates, the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key .

Biochemical Pathways

It is known that diisocyanates, in general, can react with water and biological macromolecules, which could potentially affect various biochemical pathways .

Result of Action

Diisocyanates are known to have toxicological implications due to their reactivity with biological macromolecules .

Action Environment

The action of 3,4-Dimethoxybenzyl isocyanate, like other diisocyanates, can be influenced by environmental factors. For instance, its exposure potential depends, in large part, on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .

Analyse Biochimique

Biochemical Properties

3,4-Dimethoxybenzyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with nucleophiles such as amines and thiols, forming stable urea and thiourea derivatives. This interaction can lead to the modification of enzyme active sites, potentially inhibiting or altering their activity. For instance, 3,4-Dimethoxybenzyl isocyanate can react with lysine residues in proteins, leading to changes in protein structure and function .

Cellular Effects

The effects of 3,4-Dimethoxybenzyl isocyanate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dimethoxybenzyl isocyanate can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell . Additionally, the compound’s ability to modify proteins can impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3,4-Dimethoxybenzyl isocyanate exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming stable adducts. This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency. Furthermore, 3,4-Dimethoxybenzyl isocyanate can alter gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethoxybenzyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperature or acidic environments. Long-term exposure to 3,4-Dimethoxybenzyl isocyanate in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxybenzyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

3,4-Dimethoxybenzyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis to form 3,4-dimethoxybenzylamine and carbon dioxide. Additionally, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the overall bioavailability and toxicity of 3,4-Dimethoxybenzyl isocyanate .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxybenzyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles. This distribution pattern can affect its localization and the extent of its biochemical effects .

Subcellular Localization

3,4-Dimethoxybenzyl isocyanate exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes. This subcellular localization can modulate the compound’s effects on cellular processes and overall cell function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dimethoxybenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with phosgene (COCl2) under controlled conditions. This reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently rearranges to form the isocyanate .

Another method involves the oxidation of 3,4-dimethoxybenzyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and yields high-purity isocyanate .

Industrial Production Methods

Industrial production of 3,4-dimethoxybenzyl isocyanate typically involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, stringent safety measures and specialized equipment are required to ensure safe handling and production .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethoxybenzyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to yield an amine and carbon dioxide.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Alcohols and Amines: React with isocyanates to form urethanes and ureas under mild conditions.

Water: Hydrolysis of isocyanates is catalyzed by tertiary amines.

Oxidizing Agents: DMSO and trifluoroacetic anhydride are used for oxidation reactions.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethoxybenzyl isocyanate: Similar structure but with methoxy groups at the 2 and 4 positions.

3,4-Dimethylbenzyl isocyanate: Similar structure but with methyl groups instead of methoxy groups.

Phenyl isocyanate: Lacks methoxy groups but has a similar isocyanate functional group.

Uniqueness

3,4-Dimethoxybenzyl isocyanate is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. These substituents can also affect the compound’s interactions with other molecules, making it distinct from its analogs .

Activité Biologique

3,4-Dimethoxybenzyl isocyanate (DMBC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

3,4-Dimethoxybenzyl isocyanate has the molecular formula and is characterized by the presence of an isocyanate functional group. The compound exhibits a moderate level of lipophilicity, which influences its bioavailability and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

Research has indicated that 3,4-Dimethoxybenzyl isocyanate possesses significant antimicrobial properties. A study published in Organic Letters demonstrated that derivatives of benzyl isocyanates exhibit enhanced activity against various bacterial strains, including Gram-positive bacteria. The activity was attributed to the electrophilic nature of the isocyanate group, which can react with nucleophilic sites in microbial cells, disrupting cellular functions .

2. Anticancer Potential

The anticancer properties of DMBC have been explored in several studies. In vitro assays have shown that DMBC can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | ROS generation and mitochondrial dysfunction |

The biological activity of DMBC can be attributed to several key mechanisms:

- Electrophilic Reactivity: The isocyanate group reacts with thiol and amino groups in proteins, potentially leading to enzyme inhibition or modification of signaling pathways.

- Oxidative Stress Induction: DMBC has been shown to increase ROS levels within cells, contributing to oxidative damage and apoptosis.

- Cell Cycle Arrest: Studies suggest that DMBC can induce cell cycle arrest in the G2/M phase, further inhibiting cancer cell proliferation .

Toxicological Considerations

While exploring the biological activities of DMBC, it is crucial to consider its toxicological profile. Isocyanates are known for their potential respiratory sensitization and carcinogenic effects based on analogies with other aromatic isocyanates like TDI (toluene diisocyanate). Animal studies have indicated that prolonged exposure can lead to pulmonary toxicity and other adverse effects .

Case Studies

Several case studies highlight the therapeutic potential and safety concerns associated with 3,4-Dimethoxybenzyl isocyanate:

- Case Study 1: A study involving a series of benzyl isocyanates demonstrated their efficacy against resistant bacterial strains. DMBC was among the most potent compounds tested, showing a significant reduction in bacterial viability at low concentrations .

- Case Study 2: In a preclinical model for breast cancer, DMBC administration resulted in tumor regression and increased survival rates in mice treated with this compound compared to control groups .

Propriétés

IUPAC Name |

4-(isocyanatomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMDAJLTEKDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640600 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87665-57-4 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.